molecular formula C20H28N2O3 B3170787 tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate CAS No. 946384-77-6

tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate

Cat. No.: B3170787
CAS No.: 946384-77-6
M. Wt: 344.4 g/mol
InChI Key: OYDBVCIMTOBWLQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentylamine core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The final step involves the protection of the amine group using tert-butyl carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The carbamate group can be reduced to form amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like halides can be used in substitution reactions, often requiring a polar aprotic solvent.

Major Products Formed

  • Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and polymers. Its chemical stability and reactivity are advantageous in creating durable and functional materials.

Mechanism of Action

The mechanism by which tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate: : Lacks the tert-butyl group, resulting in different solubility and reactivity.

  • Tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]ethyl}cyclopentyl)carbamate: : Similar structure but with an ethyl group instead of a methyl group, affecting its binding affinity and biological activity.

Uniqueness

The presence of the tert-butyl group in tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate provides increased steric hindrance and stability compared to similar compounds without this group. This makes it particularly useful in applications requiring robust chemical properties.

Properties

IUPAC Name

tert-butyl N-[1-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDBVCIMTOBWLQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.